

# 5-((6-Chlorohexyl)oxy)pentan-1-ol chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-((6-Chlorohexyl)oxy)pentan-1-ol

Cat. No.: B8089833

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5-((6-Chlorohexyl)oxy)pentan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical properties of **5-((6-chlorohexyl)oxy)pentan-1-ol**, a bifunctional organic molecule with potential applications as a drug intermediate and in chemical synthesis. This document collates available data on its physical and chemical characteristics, outlines a putative synthesis protocol based on established chemical principles, and discusses its potential reactivity. The information is presented to support further research and development involving this compound.

## Chemical and Physical Properties

**5-((6-chlorohexyl)oxy)pentan-1-ol** is a long-chain chloroalkyl ether alcohol. While extensive experimental data for this specific compound is not readily available in peer-reviewed literature, its fundamental properties have been computed and are available in chemical databases.

Table 1: Chemical and Physical Properties of **5-((6-Chlorohexyl)oxy)pentan-1-ol**

| Property                                 | Value                                            | Source        |
|------------------------------------------|--------------------------------------------------|---------------|
| Molecular Formula                        | C <sub>11</sub> H <sub>23</sub> ClO <sub>2</sub> | PubChem[1]    |
| Molecular Weight                         | 222.75 g/mol                                     | PubChem[1]    |
| IUPAC Name                               | 5-(6-chlorohexoxy)pentan-1-ol                    | PubChem[1]    |
| CAS Number                               | 1852573-27-3                                     | PubChem[1]    |
| Physical Form                            | Liquid                                           | Sigma-Aldrich |
| Computed XLogP3                          | 2.5                                              | PubChem[1]    |
| Computed Hydrogen Bond<br>Donor Count    | 1                                                | PubChem[1]    |
| Computed Hydrogen Bond<br>Acceptor Count | 2                                                | PubChem[1]    |
| Computed Rotatable Bond<br>Count         | 11                                               | PubChem[1]    |
| Storage Temperature                      | 2-8°C, Sealed in dry conditions                  | Sigma-Aldrich |

Note: Most physical properties are computed and should be confirmed by experimental data.

## Synthesis Methodology

The synthesis of **5-((6-chlorohexyl)oxy)pentan-1-ol** can be logically achieved through the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[2] In this case, the sodium salt of 1,5-pentanediol would be reacted with 1,6-dichlorohexane.

## Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

- 1,5-Pentanediol
- Sodium hydride (NaH) or another suitable base
- 1,6-Dichlorohexane
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Distilled water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

**Procedure:**

- Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-pentanediol in anhydrous THF.
- Cool the solution in an ice bath and add sodium hydride portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
- Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium pentan-1-olate.
- Etherification: Add 1,6-dichlorohexane to the dropping funnel and add it dropwise to the stirred alkoxide solution.
- After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

- Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **5-((6-chlorohexyl)oxy)pentan-1-ol** by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: Proposed Synthesis Workflow

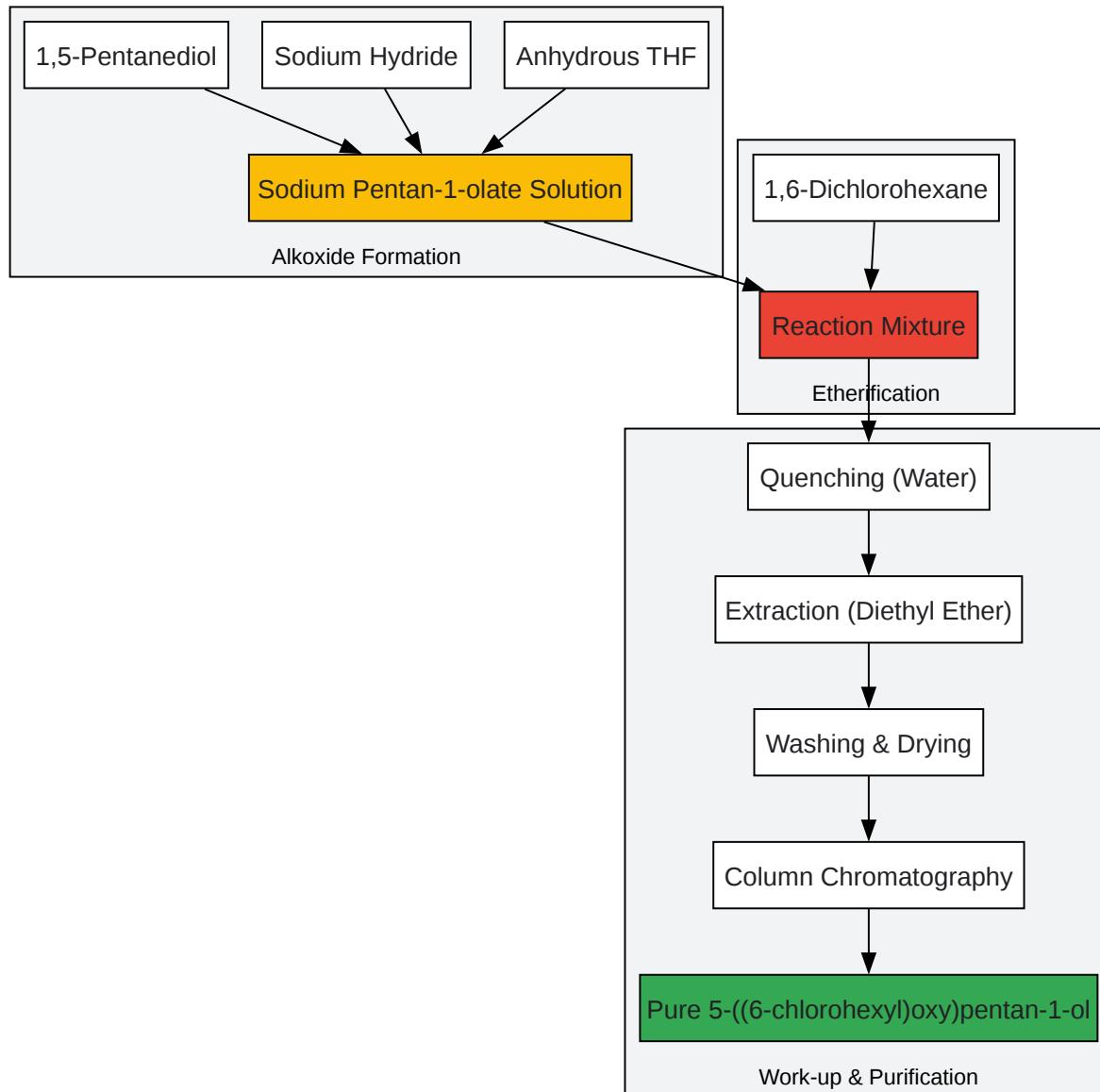



Diagram 1: Williamson Ether Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the proposed synthesis of **5-((6-chlorohexyl)oxy)pentan-1-ol**.

## Reactivity and Potential Applications

**5-((6-chlorohexyl)oxy)pentan-1-ol** is a bifunctional molecule, possessing both a primary alcohol and a primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic synthesis.

- The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.
- The chloroalkyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, cyanides, or thiols.

The presence of both functionalities allows for its use as a linker molecule in the synthesis of more complex structures, which is consistent with its description as a "drug intermediate" by chemical suppliers.<sup>[3]</sup> For instance, the hydroxyl group could be attached to one molecular entity, and the chloroalkyl group could be used to connect to another.

Diagram 2: Potential Reactivity Pathways



Diagram 2: Reactivity of 5-((6-chlorohexyl)oxy)pentan-1-ol

[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for the functional groups of the title compound.

## Safety and Handling

While specific toxicity data for **5-((6-chlorohexyl)oxy)pentan-1-ol** is not available, it is prudent to handle it with care, following standard laboratory safety procedures. The safety data sheet (SDS) from suppliers indicates that it may be harmful if swallowed or inhaled and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**5-((6-chlorohexyl)oxy)pentan-1-ol** is a chemical intermediate with potential for a variety of synthetic applications due to its bifunctional nature. This guide provides a summary of its known properties and a plausible synthetic route. Further experimental investigation is required to fully characterize its physical properties, reactivity, and potential biological activities. Researchers and drug development professionals can use the information herein as a foundation for their work with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-((6-Chlorohexyl)oxy)pentan-1-ol | C11H23ClO2 | CID 129086873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. achmem.com [achmem.com]
- To cite this document: BenchChem. [5-((6-Chlorohexyl)oxy)pentan-1-ol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8089833#5-6-chlorohexyl-oxy-pentan-1-ol-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)